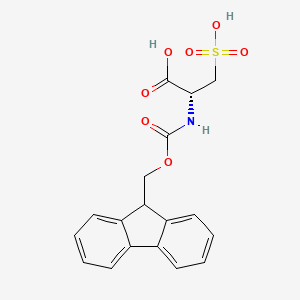

Fmoc-L-cysteic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTKUPGRCQCTTA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673984 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-sulfo-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751470-47-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-sulfo-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=751470-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-sulfo-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Fmoc-L-cysteic Acid in Biochemical Assays: A Technical Guide to its Application as a Phosphomimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-cysteic acid is a pivotal reagent in modern biochemical and pharmacological research, primarily utilized as a synthetic building block in solid-phase peptide synthesis (SPPS). Its intrinsic mechanism of action is not that of a direct modulator of biological processes, but rather as a tool to create peptides with modified properties. The sulfonic acid moiety of the cysteic acid residue is often employed as a stable mimetic of post-translationally phosphorylated serine or threonine residues. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of phosphomimetic peptides and their subsequent application in biochemical assays to probe signaling pathways and enzyme-substrate interactions. Detailed experimental protocols and a discussion of the nuances of cysteic acid as a phosphomimetic are presented to equip researchers with the necessary knowledge for its effective application.

Introduction: Understanding this compound

This compound is an amino acid derivative where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for its use in Fmoc-based solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. The key feature of L-cysteic acid is the presence of a sulfonic acid group (-SO3H) in its side chain, which is a strong acid and is negatively charged at physiological pH. This characteristic allows it to serve as a stable analog of a phosphate (B84403) group, which is central to its application in studying phosphorylation-dependent biological processes.

The primary utility of this compound in biochemical assays is indirect. It is incorporated into a peptide sequence, and it is the resulting peptide, now containing a cysteic acid residue, that is used as a tool in the assay. These peptides can be designed to interact with proteins that normally bind to phosphorylated partners, thereby acting as stable probes to study these interactions without the need for enzymatic phosphorylation and in the presence of phosphatases.

Core Application: A Tool for Solid-Phase Peptide Synthesis (SPPS)

The "mechanism of action" of this compound is best understood through its role in the workflow of Fmoc-SPPS. The Fmoc group protects the N-terminus of the amino acid, preventing unwanted polymerization during the coupling of the next amino acid in the sequence.

The synthesis cycle involves two key steps:

-

Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain, which is anchored to a solid support (resin). This is typically achieved using a weak base, such as piperidine (B6355638) in dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid (in this case, this compound) is activated and coupled to the newly deprotected N-terminus of the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Mechanism of Action in Assays: Cysteic Acid as a Phosphomimetic

The primary mechanism through which peptides containing cysteic acid function in biochemical assays is by acting as phosphomimetics . Protein phosphorylation is a fundamental regulatory mechanism in cellular signaling. A phosphate group added to a serine, threonine, or tyrosine residue introduces a localized negative charge and bulk, which can induce conformational changes in the protein, leading to activation or inhibition, or by creating a binding site for other proteins.

Cysteic acid, with its negatively charged sulfonate group, can mimic the electrostatic properties of a phosphate group. Peptides synthesized with cysteic acid in place of a phosphorylation site can thus be used to:

-

Probe Protein-Protein Interactions: Investigate the binding of phosphopeptide-binding domains (e.g., SH2, 14-3-3 domains) to their target proteins in a stable, non-hydrolyzable manner.

-

Modulate Enzyme Activity: Act as stable inhibitors or activators of enzymes whose activity is regulated by phosphorylation.

-

Study Signaling Pathways: By introducing a constitutively "on" or "off" signal, these peptides can help to dissect complex signaling cascades.

A Critical Consideration: The Limitations of Phosphomimicry

While cysteic acid can be a useful tool, it is not a perfect mimic of a phosphate group. The geometry and charge distribution of a sulfonate group differ from that of a phosphate group. This can have significant functional consequences.

A notable example is in the study of the interaction between the G-protein coupled receptor (GPCR) rhodopsin and the protein arrestin. The C-terminus of rhodopsin is phosphorylated on multiple serine and threonine residues, which triggers the binding and activation of arrestin. A study was conducted to determine if substituting these phosphorylation sites with cysteic acid could activate arrestin.[1] Three peptide analogues of the C-terminal region of rhodopsin were synthesized: a fully phosphorylated peptide (7P-peptide), a peptide with glutamic acid substitutions (7E-peptide), and a peptide with cysteic acid substitutions (7Cya-peptide).[1] While the 7P-peptide was able to activate arrestin in various assays, neither the 7E-peptide nor the 7Cya-peptide showed this effect.[1] This result strongly suggests that the specific geometry and charge of the phosphate groups are required for the full activation of arrestin, and that the sulfonic acid groups of cysteic acid are not sufficient to mimic this.[1]

Researchers must, therefore, empirically validate the use of cysteic acid as a phosphomimetic in their specific system of interest.

Data Presentation: Quantitative Analysis of Peptide Activity

While specific quantitative data for a cysteic acid-containing peptide was not available in the searched literature, the following table illustrates how such data would be presented. For context, data for peptide inhibitors of Angiotensin-Converting Enzyme (ACE) are often presented in this format. A hypothetical cysteic acid-containing peptide (P-Cya) targeting a kinase is included for illustrative purposes.

| Peptide ID | Sequence | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| P-Cya | Ac-Arg-Cya-Val-NH₂ | Kinase X | Kinase Activity Assay | Hypothetical | N/A |

| Trp-Val | Trp-Val | ACE | Enzyme Inhibition Assay | 307.61 | [2] |

| Val-Trp | Val-Trp | ACE | Enzyme Inhibition Assay | 0.58 | [2] |

| Ile-Trp | Ile-Trp | ACE | Enzyme Inhibition Assay | 0.50 | [2] |

| Leu-Trp | Leu-Trp | ACE | Enzyme Inhibition Assay | 1.11 | [2] |

This table includes hypothetical data for P-Cya to demonstrate the format. The other data points are from published studies on ACE inhibitors.

Experimental Protocols

The following are detailed methodologies for assays that could be used to test the activity of a peptide containing cysteic acid, adapted from protocols used for studying phosphopeptide-arrestin interactions.

Protocol 1: Limited Trypsin Digestion Assay for Arrestin Activation

This assay is used to detect conformational changes in arrestin upon binding to an activating peptide.

Materials:

-

Purified arrestin protein

-

Synthetic peptide (e.g., 7Cya-peptide)

-

Trypsin (sequencing grade)

-

Digestion buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Coomassie stain or other protein visualization method

Procedure:

-

Prepare a reaction mixture containing purified arrestin (e.g., at a final concentration of 10 µM) in digestion buffer.

-

Add the synthetic peptide to the desired final concentration (e.g., a 10-fold molar excess over arrestin). Prepare a control reaction without the peptide.

-

Incubate the mixtures for 30 minutes at room temperature to allow for binding.

-

Initiate the digestion by adding trypsin to a final concentration of 1:100 (w/w) trypsin:arrestin.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove aliquots from the reaction and immediately quench the digestion by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the digested samples by SDS-PAGE.

-

Stain the gel to visualize the protein bands.

Data Analysis:

-

Compare the digestion pattern of arrestin in the presence and absence of the peptide. An activating peptide will induce a conformational change in arrestin, leading to an altered pattern of trypsin cleavage sites and thus a different banding pattern on the gel over time.

Protocol 2: Phosphodiesterase (PDE) Activity Assay

This assay can be used to determine if a peptide, by activating or failing to activate arrestin, can modulate the light-induced PDE activity in rod outer segments (ROS).

Materials:

-

Isolated rod outer segments (ROS)

-

Purified arrestin

-

Synthetic peptide (e.g., 7Cya-peptide)

-

Assay buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, 2 mM MgCl₂, pH 8.0)

-

cGMP (substrate for PDE)

-

[³H]-cGMP (tracer)

-

Phosphodiesterase inhibitor (e.g., IBMX) for control reactions

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures in assay buffer containing ROS, purified arrestin, and the synthetic peptide at various concentrations. Include a control with a known activating peptide (e.g., 7P-peptide) and a no-peptide control.

-

Expose the samples to light to activate rhodopsin.

-

Initiate the PDE reaction by adding a mixture of cGMP and [³H]-cGMP to a final concentration of ~2 mM.

-

Allow the reaction to proceed for a fixed time (e.g., 1-5 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution containing a PDE inhibitor like IBMX.

-

The product of the reaction, 5'-GMP, can be separated from the substrate cGMP using methods such as anion-exchange chromatography.

-

Quantify the amount of [³H]-5'-GMP produced using liquid scintillation counting.

Data Analysis:

-

Calculate the percentage of PDE inhibition for each peptide concentration compared to the control without peptide. An activating peptide that promotes arrestin binding to rhodopsin would lead to the inhibition of G-protein mediated PDE activation. Plot the percentage of inhibition against the peptide concentration to determine the IC₅₀ value.

Conclusion

This compound is a valuable reagent for the chemical synthesis of peptides designed to probe phosphorylation-dependent biological processes. Its primary role is to enable the incorporation of cysteic acid as a stable phosphomimetic. While this approach has proven useful in many systems, researchers must be aware of its limitations and the potential for cysteic acid to not fully recapitulate the biological effects of a phosphate group, as demonstrated in the rhodopsin-arrestin system. Careful experimental design and empirical validation are therefore essential. The protocols and conceptual framework provided in this guide are intended to assist researchers in the effective application of this compound and the resulting peptides in their biochemical assays, ultimately contributing to a deeper understanding of cellular signaling.

References

The Multifaceted Roles of Sulfonic Acid-Containing Amino Acids in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sulfonic acid-containing amino acids, a unique class of molecules characterized by the presence of a sulfonyl group, are at the forefront of diverse biomedical research fields. This technical guide provides an in-depth exploration of the applications of these compounds, with a primary focus on the extensively studied taurine (B1682933) and the emerging role of cysteic acid. We delve into their physiological functions, therapeutic potential, and the experimental methodologies employed to investigate their effects. This guide is intended to be a valuable resource for researchers and professionals in drug development, offering detailed insights into the mechanisms of action and practical approaches for studying these fascinating molecules.

Core Applications in Research

Sulfonic acid-containing amino acids are implicated in a wide array of biological processes, making them compelling subjects for investigation in various therapeutic areas.

Taurine: A Cytoprotective Powerhouse

Taurine (2-aminoethanesulfonic acid) is one of the most abundant free amino acids in mammals and is recognized as a conditionally essential nutrient.[1] Its research applications are vast, spanning from neurological and metabolic disorders to mitigating oxidative stress.

-

Neurological Disorders: Taurine plays a significant role as a neuromodulator in the central nervous system.[2] It exhibits neuroprotective properties by activating GABA-A and glycine (B1666218) receptors, which contributes to neuronal inhibition and the prevention of excitotoxicity.[2][3] Research has demonstrated its potential in ameliorating conditions such as epilepsy, stroke, and neurodegenerative diseases.[2][4] Taurine has been shown to reduce brain water content and improve neurological function following brain injury.[2]

-

Metabolic Syndrome: A growing body of evidence supports taurine's beneficial effects in combating metabolic syndrome.[5][6] It has been shown to lower total cholesterol, triglycerides, and insulin (B600854) resistance.[5][6] Taurine supplementation has been associated with reduced blood pressure and improved vascular function in prehypertension.[5] Its mechanisms of action include regulating the renin-angiotensin-aldosterone system and improving insulin sensitivity.[5][7]

-

Oxidative Stress and Inflammation: Taurine is a potent antioxidant, protecting cells from damage induced by reactive oxygen species (ROS).[8][9] It can directly scavenge ROS and enhance the activity of antioxidant enzymes.[8] Taurine's anti-inflammatory effects are partly mediated by the formation of taurine chloramine (B81541) in neutrophils, which can suppress the production of pro-inflammatory cytokines.[1]

Cysteic Acid: A Molecule of Duality

Cysteic acid, the sulfonic acid analogue of cysteine, presents a more complex profile in research. While it is a key intermediate in taurine biosynthesis, it has also been implicated in excitotoxicity.

-

Neurotransmission and Neurotoxicity: Cysteic acid can act as an excitatory amino acid, with some studies suggesting it can elicit neurotoxic effects via the N-methyl-D-aspartate (NMDA) receptor.[6] This has led to investigations into its potential role in neurological conditions associated with excitotoxicity.

-

Biomarker of Oxidative Stress: As an oxidation product of cysteine, the levels of protein-bound cysteic acid can serve as a biomarker for oxidative stress.[10] Research in this area focuses on developing assays to quantify cysteic acid in biological samples to assess the extent of oxidative damage in various diseases.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of sulfonic acid-containing amino acids.

Table 1: Effects of Taurine Supplementation on Metabolic and Inflammatory Markers

| Parameter | Study Population | Taurine Dosage | Duration | Results | Reference(s) |

| Systolic Blood Pressure | Prehypertension individuals | 1.6 g/day | 12 weeks | Significant reduction | [5] |

| Diastolic Blood Pressure | Prehypertension individuals | 1.6 g/day | 12 weeks | Significant reduction | [5] |

| Total Cholesterol | Hypercholesterolemic rats | 5% of diet | 14 days | Significant decrease | [11] |

| Triglycerides | Patients with type 2 diabetes | 3 g/day | 8 weeks | Significant reduction | [12] |

| hs-C-reactive protein (hs-CRP) | Obese women | 3 g/day | 8 weeks | 29% reduction | [12] |

| Thiobarbituric acid reactive substances (TBARS) | Obese women | 3 g/day | 8 weeks | 20% reduction | [12] |

| Superoxide (B77818) Dismutase (SOD) | Patients with type 2 diabetes | 3 g/day | 8 weeks | 5.1% increase | [7] |

| Catalase (CAT) | Patients with type 2 diabetes | 3 g/day | 8 weeks | 4.22% increase | [7] |

Table 2: Taurine Concentrations in Biological Samples

| Sample Type | Species | Concentration | Reference(s) |

| Plasma | Rat | 100.7 ± 13.1 µM | [8] |

| Plasma | Chick | 108.0 ± 0.3 µM | [8] |

| Plasma | Human | 37.6 ± 5.1 µmol/L | [13] |

| Brain (wet tissue) | Rat | 1.9 ± 0.2 µmol/g | [13] |

| Liver (wet tissue) | Rat | 1.4 ± 0.1 µmol/g | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These are generalized protocols and may require optimization for specific experimental conditions.

Quantification of Taurine and Cysteic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the quantification of taurine and cysteic acid in biological samples.

Objective: To determine the concentration of taurine and/or cysteic acid in plasma, tissue homogenates, or other biological fluids.

Materials:

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

-

o-phthalaldehyde (OPA) for derivatization

-

Methanol (B129727), HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Sodium borate (B1201080) buffer

-

Perchloric acid or trichloroacetic acid for deproteinization

-

Taurine and cysteic acid standards

Procedure:

-

Sample Preparation:

-

For tissue samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Deproteinize samples by adding an equal volume of cold perchloric acid or trichloroacetic acid.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and neutralize with a potassium carbonate solution.

-

Centrifuge again to remove the precipitate.

-

-

Derivatization:

-

Mix a specific volume of the supernatant with the OPA reagent in a borate buffer.

-

Allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at room temperature in the dark.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Use a mobile phase gradient of methanol or acetonitrile in a buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) at a constant flow rate.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for OPA derivatives (e.g., 340 nm excitation, 450 nm emission).

-

Quantify the peaks by comparing their area to a standard curve generated with known concentrations of taurine and cysteic acid.

-

Assessment of Taurine's Effect on Oxidative Stress Markers

This protocol outlines a method to evaluate the antioxidant effects of taurine in a cell culture model.

Objective: To measure the impact of taurine on markers of oxidative stress, such as malondialdehyde (MDA) and the activity of antioxidant enzymes.

Materials:

-

Cell line of interest (e.g., hepatocytes, neurons)

-

Cell culture medium and supplements

-

Taurine solution

-

Oxidative stress inducer (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

-

Assay kits for MDA, superoxide dismutase (SOD), and catalase (CAT)

-

Spectrophotometer or plate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to a desired confluency in multi-well plates.

-

Pre-treat the cells with various concentrations of taurine for a specific duration (e.g., 24 hours).

-

Induce oxidative stress by adding the chosen inducer for a defined period.

-

-

Sample Collection:

-

Wash the cells with cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant.

-

-

Biochemical Assays:

-

MDA Assay: Measure lipid peroxidation by quantifying MDA levels using a commercial kit, typically based on the reaction of MDA with thiobarbituric acid (TBA).

-

SOD Activity Assay: Determine SOD activity using a kit that measures the inhibition of a chromogenic reaction by SOD present in the sample.

-

CAT Activity Assay: Measure catalase activity by monitoring the decomposition of hydrogen peroxide, often detected by a colorimetric or fluorometric method.

-

-

Data Analysis:

-

Normalize the results to the total protein concentration of each sample.

-

Compare the levels of oxidative stress markers and enzyme activities between control, taurine-treated, and oxidative stress-induced groups.

-

Investigation of Taurine's Interaction with GABA-A Receptors using Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to study the effects of taurine on GABA-A receptors in neurons.

Objective: To characterize the electrophysiological response of neurons to taurine and determine its interaction with GABA-A receptors.

Materials:

-

Brain slice preparation or cultured neurons

-

Patch-clamp setup (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for the patch pipette

-

Taurine solution

-

GABA-A receptor antagonist (e.g., bicuculline (B1666979) or gabazine)

Procedure:

-

Preparation:

-

Prepare acute brain slices or cultured neurons for recording.

-

Continuously perfuse the recording chamber with oxygenated aCSF.

-

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Record baseline membrane potential or holding current.

-

-

Drug Application:

-

Apply taurine at various concentrations to the perfusion bath and record the resulting changes in membrane potential or current.

-

To confirm the involvement of GABA-A receptors, co-apply taurine with a specific GABA-A receptor antagonist and observe if the taurine-induced response is blocked or reduced.

-

-

Data Analysis:

-

Analyze the recorded electrophysiological data to determine changes in current amplitude, frequency of spontaneous postsynaptic currents, and other relevant parameters.

-

Construct dose-response curves for taurine's effect.

-

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Biosynthesis of taurine from cysteine and its role in neurotransmission.

Caption: Taurine's mechanisms in combating oxidative stress.

Caption: Experimental workflow for HPLC-based quantification.

Future Directions and Conclusion

The research on sulfonic acid-containing amino acids, particularly taurine, has unveiled a remarkable spectrum of biological activities with significant therapeutic implications. Future research will likely focus on elucidating the precise molecular mechanisms underlying their effects, especially in the context of complex diseases. For cysteic acid, further investigation is needed to clarify its role as a neurotransmitter versus a neurotoxin and to validate its use as a reliable biomarker for oxidative stress.

The development of novel derivatives of these amino acids could also open new avenues for drug discovery, offering enhanced efficacy and targeted delivery.[4] As our understanding of the intricate roles of these molecules deepens, so too will their potential to be harnessed for the prevention and treatment of a wide range of human diseases. This guide serves as a foundational resource to stimulate further inquiry and innovation in this exciting and rapidly evolving field of research.

References

- 1. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of sulfonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [MITOCHONDRIA RESPIRATION AND OXIDATIVE PHOSPHORILATION OF RAT TISSUES AT TAURINE PER ORAL INJECTION] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Very rapid and simple assay of taurine in the brain within two minutes by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro effect of the cysteine metabolites homocysteic acid, homocysteine and cysteic acid upon human neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of taurine supplementation on oxidative stress indices and inflammation biomarkers in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reversed-phase high-performance liquid chromatography technique for taurine quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Oxidative stress and inflammation in obesity after taurine supplementation: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. besjournal.com [besjournal.com]

An In-depth Technical Guide to Fmoc-L-cysteic acid (CAS: 751470-47-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-cysteic acid, with the CAS number 751470-47-0, is a pivotal building block in modern peptide chemistry and drug development. As an Fmoc-protected derivative of L-cysteic acid, it offers a strategic advantage for the incorporation of this unique amino acid into synthetic peptides. The presence of the sulfonic acid group imparts distinct properties to the final peptide, such as increased hydrophilicity and altered conformational preferences, which can be leveraged to enhance solubility, modulate biological activity, and mimic post-translational modifications. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in solid-phase peptide synthesis (SPPS), and the biological significance of the resulting cysteic acid-containing peptides.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in organic solvents like N,N-dimethylformamide (DMF). Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 751470-47-0 |

| Molecular Formula | C₁₈H₁₇NO₇S |

| Molecular Weight | 391.4 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% (HPLC) |

| Solubility | Soluble in DMF |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for specialized applications and troubleshooting. The synthesis generally involves two key steps: the oxidation of a suitable L-cysteine derivative to L-cysteic acid, followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

A common route involves the performic acid oxidation of L-cysteine to yield L-cysteic acid. Subsequently, the amino group is protected using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Illustrative Synthesis Workflow:

Caption: General synthesis workflow for this compound.

Experimental Protocols

Protocol 1: On-Resin Synthesis of Cysteic Acid-Containing Peptides via Oxidation

An alternative and widely used method to introduce cysteic acid into peptides is through the on-resin oxidation of a protected cysteine residue. This approach circumvents potential challenges with the direct coupling of the highly polar this compound.

Materials:

-

Fmoc-Cys(Trt)-OH (or other suitable protected cysteine)

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Standard Fmoc-SPPS reagents (coupling agents like HBTU/HOBt, base like DIPEA, piperidine (B6355638) in DMF for deprotection)

-

Oxidation solution: 30% hydrogen peroxide and formic acid

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

HPLC for purification and analysis

-

Mass spectrometer for characterization

Methodology:

-

Peptide Synthesis: The peptide is assembled on the solid support using standard Fmoc-SPPS protocols, incorporating Fmoc-Cys(Trt)-OH at the desired position.

-

On-Resin Oxidation:

-

Following the final Fmoc deprotection, the peptidyl-resin is washed thoroughly with DMF and DCM.

-

A freshly prepared solution of performic acid (by mixing formic acid and 30% hydrogen peroxide) is added to the resin.

-

The reaction is allowed to proceed at room temperature for a specified time (e.g., 2 hours), with gentle agitation.

-

The resin is then washed extensively with water, DMF, and DCM to remove excess reagents.

-

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a standard TFA cleavage cocktail.

-

Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified by reverse-phase HPLC. The final product is characterized by mass spectrometry to confirm the successful oxidation of cysteine to cysteic acid.

Protocol 2: Direct Incorporation of this compound in SPPS

The direct coupling of this compound can be challenging due to the polarity of the sulfonic acid group. However, with appropriate coupling reagents and conditions, it can be successfully incorporated.

Materials:

-

This compound

-

Solid-phase synthesis resin

-

Coupling reagents optimized for difficult couplings (e.g., HATU, COMU)

-

Base (e.g., DIPEA, collidine)

-

Standard Fmoc-SPPS reagents and solvents

Methodology:

-

Resin Preparation: The resin is swelled in DMF, and the N-terminal Fmoc group of the growing peptide chain is removed with piperidine in DMF.

-

Activation and Coupling:

-

This compound is pre-activated with a suitable coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

-

The activated amino acid solution is added to the resin, and the coupling reaction is allowed to proceed. Double coupling may be necessary to ensure high efficiency.

-

-

Monitoring and Chain Elongation: The coupling efficiency can be monitored using a qualitative test (e.g., Kaiser test). Subsequent amino acids are coupled using standard protocols.

-

Cleavage, Deprotection, and Purification: The final peptide is cleaved from the resin, deprotected, and purified as described in Protocol 1.

Workflow for Direct Incorporation in SPPS:

Caption: A typical cycle for incorporating this compound in SPPS.

Data Presentation

The successful synthesis and purification of a cysteic acid-containing peptide can be confirmed by analytical techniques such as HPLC and mass spectrometry.

Table 1: Analytical Data for a Model Cysteic Acid-Containing Peptide

| Analysis | Result |

| Peptide Sequence | Ac-Tyr-Val-Ala-Asp-Cya-NH₂ |

| Theoretical Mass | [Provide theoretical mass] |

| Observed Mass (ESI-MS) | [Provide observed mass] |

| HPLC Purity | >95% |

| Retention Time | [Provide retention time and conditions] |

(Note: "Cya" represents cysteic acid. The data in this table is illustrative and would be specific to the synthesized peptide.)

Biological Significance and Applications

The incorporation of cysteic acid into peptides can have profound effects on their biological properties and functions. Cysteic acid is a naturally occurring amino acid, often formed as a result of oxidative stress, where cysteine residues in proteins are irreversibly oxidized.

Key Roles and Applications:

-

Mimicking Phosphorylation: The negatively charged sulfonic acid group of cysteic acid can act as a phosphomimetic, mimicking the effects of serine, threonine, or tyrosine phosphorylation. This is a valuable tool for studying signaling pathways where phosphorylation plays a regulatory role.

-

Enhancing Solubility: The high polarity of cysteic acid can significantly improve the aqueous solubility of hydrophobic peptides, which is a major challenge in drug development.

-

Modulating Conformation and Activity: The introduction of a bulky, charged side chain can alter the secondary structure of a peptide, potentially leading to enhanced or novel biological activities.

-

Studying Oxidative Stress: Synthetic peptides containing cysteic acid serve as important standards and tools for studying the effects of oxidative damage on protein structure and function.

Signaling Pathway Implication (Illustrative Example):

The role of cysteic acid as a phosphomimetic can be visualized in the context of a generic kinase signaling pathway.

Caption: Cysteic acid-containing peptides mimicking a phosphorylated substrate to activate downstream signaling.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of modified peptides with unique properties. Whether incorporated directly or generated on-resin via oxidation, the introduction of cysteic acid provides a powerful strategy for researchers in drug discovery, protein engineering, and the study of cellular signaling. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the successful application of this compound in achieving specific research goals.

A Technical Guide to the Properties and Applications of Fmoc-Protected Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of 9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivatives, which are fundamental building blocks in modern solid-phase peptide synthesis (SPPS). This document details their physicochemical characteristics, stability, and solubility, and provides detailed experimental protocols for their use in peptide synthesis. Furthermore, it explores the biological significance of peptides synthesized using this methodology by visualizing key signaling pathways.

Physicochemical Properties of Fmoc-Amino Acid Derivatives

The selection of appropriate Fmoc-amino acid derivatives is critical for the success of solid-phase peptide synthesis.[1] Their purity, solubility, and stability directly impact coupling efficiency, yield, and the purity of the final peptide product.[1][2] Most commercially available Fmoc-amino acids boast a high purity of over 99%.[1]

Molecular Weight and Melting Point

The molecular weight and melting point are fundamental physical properties of Fmoc-amino acid derivatives. While melting points can vary based on purity and the specific crystalline form, the data presented in Table 1 provides typical ranges for common derivatives.

Table 1: Physicochemical Properties of Common Fmoc-Protected Amino Acids

| Fmoc-Amino Acid Derivative | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Fmoc-Ala-OH | 311.34 | 143-146 |

| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |

| Fmoc-Asn(Trt)-OH | 596.68 | 210-215 |

| Fmoc-Asp(OtBu)-OH | 411.46 | 145-148 |

| Fmoc-Cys(Trt)-OH | 585.71 | 170-175 |

| Fmoc-Gln(Trt)-OH | 610.71 | 215-220 |

| Fmoc-Glu(OtBu)-OH | 425.49 | 148-152 |

| Fmoc-Gly-OH | 297.31 | 173-175 |

| Fmoc-His(Trt)-OH | 619.71 | 155-160 |

| Fmoc-Ile-OH | 353.42 | 138-142 |

| Fmoc-Leu-OH | 353.42 | 135-138 |

| Fmoc-Lys(Boc)-OH | 468.55 | 125-130 |

| Fmoc-Met-OH | 371.45 | 130-135 |

| Fmoc-Phe-OH | 387.44 | 182-185 |

| Fmoc-Pro-OH | 337.38 | 112-115 |

| Fmoc-Ser(tBu)-OH | 383.44 | 128-132 |

| Fmoc-Thr(tBu)-OH | 397.47 | 135-140 |

| Fmoc-Trp(Boc)-OH | 526.59 | 140-145 |

| Fmoc-Tyr(tBu)-OH | 459.54 | 145-150 |

| Fmoc-Val-OH | 339.40 | 143-146 |

Note: Melting points are approximate and can vary depending on the supplier and purity.

Solubility

The solubility of Fmoc-amino acids in common SPPS solvents is a critical factor for efficient peptide coupling.[3] Poor solubility can lead to incomplete reactions and the formation of deletion sequences.[3] Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3] However, derivatives with bulky, hydrophobic side-chain protecting groups may show limited solubility.[4] Dichloromethane (B109758) (DCM) is a less effective solvent for most Fmoc-amino acids.[5]

Table 2: General Solubility of Fmoc-Amino Acids in SPPS Solvents

| Solvent | General Solubility of Fmoc-Amino Acids | Notes |

| DMF | Good to excellent for most derivatives. | A polar aprotic solvent that effectively solvates the protected amino acids. Can degrade over time to dimethylamine, which may cause premature Fmoc deprotection.[5] |

| NMP | Good to excellent for most derivatives. | More polar and less volatile than DMF, often preferred for its higher solvating power, especially for hydrophobic sequences. Some Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF. |

| DCM | Limited for many derivatives. | Less polar and generally not a good solvent for dissolving Fmoc-amino acids. More commonly used for washing steps.[5] |

Note: Quantitative solubility data is not always readily available and can be sequence and derivative dependent. Empirical determination is often recommended.

Stability

Fmoc-protected amino acids are stable under acidic and neutral conditions but are highly susceptible to basic conditions, which is the principle behind their removal during SPPS.[5] The stability of the Fmoc group is crucial during storage and the coupling step to prevent premature deprotection and subsequent side reactions.[5] Solutions of Fmoc-amino acids in DMF are generally stable for about a week when stored refrigerated.[6]

Experimental Protocols in Fmoc-Solid-Phase Peptide Synthesis

The following sections provide detailed methodologies for the key steps in Fmoc-based solid-phase peptide synthesis.

Resin Preparation (Swelling)

Proper swelling of the resin is essential to ensure that the reactive sites are accessible for the coupling reactions.

Protocol:

-

Place the desired amount of resin (e.g., 100-500 mg) in a suitable reaction vessel.

-

Add the appropriate solvent (typically DMF or NMP) to the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent from the reaction vessel.

Fmoc Deprotection

The removal of the N-terminal Fmoc protecting group is a critical step to allow for the subsequent amino acid coupling. This is typically achieved using a solution of piperidine (B6355638) in DMF.

Standard Protocol:

-

To the swelled resin, add a 20% (v/v) solution of piperidine in DMF.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF.

-

Agitate for an additional 15-20 minutes.

-

Drain the deprotection solution.

-

Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]

Alternative Protocol for Sterically Hindered Residues (using DBU): For sterically hindered amino acids where Fmoc removal may be sluggish, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[8]

-

Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[7]

-

Agitate for 5-10 minutes at room temperature.

-

Drain and repeat the treatment with a fresh solution for another 5-10 minutes.

-

Wash the resin extensively with DMF (at least 7 times).[7]

Amino Acid Coupling

The coupling of the next Fmoc-protected amino acid to the deprotected N-terminus of the growing peptide chain is the core reaction in SPPS. The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization.

Protocol using HBTU/HATU:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent such as HBTU or HATU (3-5 equivalents) in DMF or NMP.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.

Protocol using DIC/Oxyma:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF or NMP.

-

Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the solution.

-

Add the solution immediately to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction for completion.

-

Drain the coupling solution and wash the resin with DMF.

Cleavage and Final Deprotection

The final step involves cleaving the synthesized peptide from the solid support and simultaneously removing the side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.

Standard Cleavage Cocktail (Reagent K):

-

TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)

"Odorless" Cleavage Cocktail (Reagent B):

-

Trifluoroacetic acid / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v)[9]

Protocol:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Allow the mixture to react for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail or TFA.

-

Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows in peptide synthesis and the signaling pathways of important peptide hormones synthesized via Fmoc chemistry.

Experimental and Logical Workflows

Signaling Pathways of Peptides Synthesized via Fmoc Chemistry

Peptides play crucial roles as hormones and signaling molecules in a multitude of biological processes. The following diagrams illustrate the signaling pathways of several key peptide hormones that are routinely synthesized using Fmoc-SPPS for research and therapeutic development.

Insulin Signaling Pathway

Insulin, a key regulator of glucose metabolism, is a peptide hormone composed of 51 amino acids. Its synthesis is essential for studying diabetes and metabolic disorders.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 6. Rethinking Vasopressin: New Insights into Vasopressin Signaling and Its Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

A Comprehensive Technical Guide to Fmoc/tBu Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy stands as a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of peptide chains. Its widespread adoption is a testament to its milder reaction conditions and the orthogonality of its protecting group scheme compared to the traditional Boc/Bzl strategy. This in-depth technical guide provides a detailed overview of the core principles, experimental protocols, and critical considerations for successfully implementing the Fmoc/tBu SPPS strategy.

Core Principles of the Fmoc/tBu Strategy

The Fmoc/tBu SPPS methodology is predicated on an orthogonal protection scheme, where the temporary Nα-amino protecting group and the permanent side-chain protecting groups are removed by chemically distinct mechanisms. This allows for the selective deprotection of the Nα-amino group at each cycle of amino acid addition without affecting the side-chain protecting groups.

-

Nα-Amino Protection: The α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily cleaved by a secondary amine, typically piperidine (B6355638), in a polar aprotic solvent like dimethylformamide (DMF).[1][2]

-

Side-Chain Protection: The reactive side chains of trifunctional amino acids are protected by acid-labile groups, primarily derived from tert-butyl (tBu) alcohol (e.g., t-butyl ethers, t-butyl esters, and t-butoxycarbonyl). These groups are stable to the basic conditions used for Fmoc deprotection but are removed during the final cleavage step with a strong acid, such as trifluoroacetic acid (TFA).[1]

This orthogonality ensures the integrity of the growing peptide chain throughout the synthesis.

The SPPS Cycle: A Step-by-Step Workflow

Solid-phase peptide synthesis is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). Each cycle consists of four main steps:

-

Resin Swelling: The solid support is swelled in a suitable solvent to ensure optimal accessibility of the reactive sites.

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine.

This cycle is repeated until the desired peptide sequence is assembled.

Figure 1: General workflow of Fmoc/tBu solid-phase peptide synthesis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages of Fmoc/tBu SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is critical for the success of the synthesis, as it allows for efficient diffusion of reagents to the reactive sites within the polymer matrix.

Protocol:

-

Weighing the Resin: Accurately weigh the desired amount of resin (e.g., Rink Amide, Wang resin) based on the desired synthesis scale (typically 0.1-0.5 mmol/g substitution).[3]

-

Transfer to Reaction Vessel: Transfer the resin to a suitable reaction vessel, such as a fritted glass funnel or an automated synthesizer column.

-

Swelling: Add a suitable solvent, typically DMF, to completely cover the resin.[4] Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4][5]

-

Washing: After swelling, drain the solvent and wash the resin thoroughly with DMF (3-5 times) to remove any soluble impurities.[4]

Fmoc Deprotection

The removal of the Fmoc group exposes the N-terminal amine for the subsequent coupling reaction.

Protocol:

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[6]

-

Deprotection Reaction: Add the deprotection solution to the swelled and washed resin. Agitate the mixture for an initial 2-5 minutes, then drain. Add a fresh portion of the deprotection solution and continue agitation for another 10-15 minutes. A two-step deprotection is often employed to ensure complete removal of the Fmoc group.

-

Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[4]

Figure 2: Chemical mechanism of Fmoc deprotection by piperidine.

Amino Acid Coupling

The formation of the peptide bond is the core step of the synthesis. It involves the activation of the carboxylic acid of the incoming Fmoc-amino acid, followed by its reaction with the free N-terminal amine of the resin-bound peptide.

Protocol (using HCTU/HATU):

-

Preparation of Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HCTU or HATU (3-5 equivalents) in DMF.[4]

-

Activation: Add a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.[5]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[5] For difficult couplings, longer reaction times may be necessary.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[5]

-

Monitoring (Optional): Perform a qualitative test, such as the Kaiser (ninhydrin) test, to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) suggests that unreacted primary amines are still present, and a recoupling step may be required.

Figure 3: Amino acid activation and coupling process.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed.

Protocol:

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM) (3-5 times each), and dry the resin under vacuum.[5]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A commonly used general-purpose cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v).[7] The choice of scavengers is crucial to prevent side reactions with sensitive amino acids like tryptophan, methionine, and cysteine.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a well-ventilated fume hood. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[5]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[5]

-

Isolation and Purification: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether to remove scavengers and dissolved protecting group byproducts, and dry the peptide pellet under vacuum. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data in Fmoc/tBu SPPS

The efficiency of each step in the SPPS cycle directly impacts the final yield and purity of the target peptide. The following tables summarize key quantitative data to aid in the optimization of the synthesis process.

Comparison of Coupling Reagent Efficiency

The choice of coupling reagent can significantly influence the purity of the crude peptide, especially for challenging sequences.

| Coupling Reagent | Crude Purity (%) of Acyl Carrier Protein (65-74) | Crude Purity (%) of G-LHRH | Key Advantages |

| HCTU | 70.27 - 83.63 | 78.52 - 90.84 | High coupling efficiency, cost-effective for routine synthesis. |

| HATU | 70.27 - 83.63 | 78.52 - 90.84 | Very high coupling efficiency, often considered the gold standard. |

| COMU | 70.27 - 83.63 | 78.52 - 90.84 | High efficiency, particularly effective with short coupling times. |

| PyBOP | Lower than HCTU/HATU | 78.52 - 90.84 | Good performance, but can lead to more impurities in some cases. |

| TFFH | < 25 | < 63 | Generally lower efficiency for standard peptides. |

Data synthesized from a comparative study of activators with 2 x 1 minute and 2 x 20 minute coupling times.[8]

Fmoc Deprotection Kinetics

The time required for complete Fmoc deprotection can vary depending on the amino acid residue.

| Fmoc-Amino Acid | Deprotection Reagent (20% in DMF) | Time for >95% Deprotection | Notes |

| Fmoc-Leu-OH | Piperidine | ~7 minutes | Deprotection is generally efficient for unhindered amino acids. |

| Fmoc-Arg(Pbf)-OH | Piperidine | ≥ 10 minutes | Steric hindrance from the Pbf protecting group can slow down deprotection. |

| Fmoc-Leu-OH | 4-Methylpiperidine | ~7 minutes | Similar kinetics to piperidine. |

| Fmoc-Arg(Pbf)-OH | 4-Methylpiperidine | ≥ 10 minutes | Similar kinetics to piperidine. |

| Fmoc-Leu-OH | Piperazine (10% in DMF/EtOH) | ~7 minutes | Effective, but may require solvent modification for solubility. |

| Fmoc-Arg(Pbf)-OH | Piperazine (10% in DMF/EtOH) | ≥ 10 minutes | Less efficient at shorter deprotection times compared to piperidine and 4-methylpiperidine. |

Data based on deprotection kinetics assays.[9]

Racemization of Amino Acids with Different Coupling Reagents

Minimizing racemization is crucial for the biological activity of the final peptide. The choice of coupling reagent plays a significant role in preserving stereochemical integrity.

| Amino Acid Derivative | Coupling Reagent | Extent of Racemization |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 1% (no pre-activation) to 7.8% (5 min pre-activation) |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 0.3% (5 min pre-activation) |

| Fmoc-Cys(Trt)-OH | HBTU/DIPEA | Significant |

| Fmoc-Cys(Trt)-OH | DIC/HOBt | Negligible |

Data compiled from studies on racemization-prone amino acids.[3]

Conclusion

The Fmoc/tBu solid-phase peptide synthesis strategy is a powerful and versatile methodology that has become the standard for both research and industrial-scale peptide production. A thorough understanding of the underlying chemistry, meticulous execution of the experimental protocols, and careful consideration of the quantitative aspects of each step are paramount to achieving high yields of pure, biologically active peptides. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to successfully employ this indispensable technique.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. peptide.com [peptide.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

Enhancing Peptide Therapeutics: A Technical Guide to Fmoc-L-Cysteic Acid for Improved Solubility and Stability

For Immediate Release

This technical guide provides an in-depth overview of the application of Fmoc-L-cysteic acid in solid-phase peptide synthesis (SPPS) to enhance the solubility and stability of peptide-based therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details the synthetic incorporation, and subsequent analytical validation of peptides modified with this unique amino acid derivative.

The introduction of L-cysteic acid, with its highly polar sulfonic acid moiety, represents a strategic approach to overcoming the common challenges of poor aqueous solubility and proteolytic degradation that often hinder the clinical development of promising peptide drug candidates. This guide offers comprehensive experimental protocols, data presentation formats, and visual workflows to facilitate the adoption of this technique in the laboratory.

Core Concepts: The Role of L-Cysteic Acid

L-cysteic acid, the oxidized form of cysteine, is a non-proteinogenic amino acid characterized by a terminal sulfonic acid group (-SO₃H). When incorporated into a peptide sequence, this highly acidic and hydrophilic side chain can significantly alter the overall physicochemical properties of the molecule. The primary benefits of this modification include:

-

Enhanced Aqueous Solubility: The sulfonic acid group is a strong acid and is ionized over a wide pH range, leading to a significant increase in the hydrophilicity of the peptide. This can prevent aggregation and improve solubility in aqueous buffers, which is crucial for formulation and bioavailability.

-

Increased Proteolytic Stability: The steric hindrance and altered charge distribution imparted by the cysteic acid residue can render adjacent peptide bonds less susceptible to cleavage by proteases, thereby extending the in-vivo half-life of the peptide.

Data Presentation: Quantifying the Impact of L-Cysteic Acid

To illustrate the potential benefits of incorporating L-cysteic acid, the following tables present hypothetical yet realistic comparative data for a model peptide, "Peptide-A," and its cysteic acid-modified analogue, "Peptide-A-Cya."

| Peptide Sequence | Modification | Solubility in PBS (pH 7.4) (mg/mL) | Aggregation Propensity (ThT Assay, Relative Fluorescence Units) |

| H-Gly-Ala-Cys -Phe-Ile-Lys-NH₂ | Unmodified | 0.8 | 8500 |

| H-Gly-Ala-Cya -Phe-Ile-Lys-NH₂ | Cysteic Acid | 9.5 | 1200 |

Table 1: Comparative Solubility and Aggregation of a Model Peptide.

| Peptide Sequence | Modification | Half-life in Human Serum (hours) | Primary Degradation Product |

| H-Gly-Ala-Cys -Phe-Ile-Lys-NH₂ | Unmodified | 2.5 | Cleavage at Cys-Phe bond |

| H-Gly-Ala-Cya -Phe-Ile-Lys-NH₂ | Cysteic Acid | 18.2 | C-terminal truncation |

Table 2: Comparative Stability of a Model Peptide in Human Serum.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of cysteic acid-containing peptides are provided below. These protocols are based on established techniques in solid-phase peptide synthesis and bioanalytical chemistry.

Protocol 1: Solid-Phase Synthesis of a Cysteic Acid-Containing Peptide

This protocol describes the synthesis of a model peptide with a C-terminal cysteic acid using Fmoc/tBu chemistry, followed by on-resin oxidation.

1. Materials:

- Fmoc-Rink Amide MBHA resin

- Fmoc-amino acids (including Fmoc-L-Cys(Trt)-OH)

- Coupling reagents: HBTU, HOBt, DIPEA

- Deprotection solution: 20% piperidine (B6355638) in DMF

- Washing solvents: DMF, DCM

- Oxidation solution: Performic acid (prepared fresh by mixing 9 parts formic acid with 1 part 30% H₂O₂)

- Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

2. Synthesis Procedure:

- Swell the resin in DMF for 30 minutes.

- Perform standard Fmoc-SPPS cycles for all amino acids preceding the cysteine residue. Each cycle consists of:

- Fmoc deprotection with 20% piperidine in DMF.

- DMF washes.

- Coupling of the next Fmoc-amino acid using HBTU/HOBt/DIPEA in DMF.

- DMF washes.

- Couple Fmoc-L-Cys(Trt)-OH to the growing peptide chain.

- After coupling the final amino acid, wash the resin with DCM and dry under vacuum.

3. On-Resin Oxidation:

- Suspend the dried peptidyl-resin in the freshly prepared performic acid solution.

- Stir the mixture at room temperature for 2 hours.

- Filter the resin and wash thoroughly with formic acid, water, and then DMF.

4. Cleavage and Deprotection:

- Treat the oxidized peptidyl-resin with the cleavage cocktail for 2 hours at room temperature.

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

5. Purification:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile (B52724) mixture).

- Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

- Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: Determination of Peptide Solubility by RP-HPLC

This protocol outlines a method to quantify the solubility of a peptide in a given buffer.

1. Materials:

- Lyophilized peptide

- Solvent of interest (e.g., PBS, pH 7.4)

- Microcentrifuge tubes

- RP-HPLC system with a UV detector

- C18 column

2. Procedure:

- Prepare a stock solution of the peptide at a known high concentration in a suitable organic solvent (e.g., DMSO).

- Create a calibration curve by injecting known concentrations of the peptide stock solution onto the HPLC and recording the peak area at a specific wavelength (e.g., 214 nm).

- Add an excess amount of the lyophilized peptide to a known volume of the solvent of interest in a microcentrifuge tube.

- Vortex the mixture vigorously for 1 minute and then incubate at room temperature for 1 hour with gentle agitation.

- Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved peptide.

- Carefully collect a known volume of the supernatant.

- Inject the supernatant onto the HPLC system using the same method as for the calibration curve.

- Determine the concentration of the peptide in the supernatant by comparing its peak area to the calibration curve. This concentration represents the solubility of the peptide in the chosen solvent.

Protocol 3: Assessment of Peptide Stability in Human Serum by LC-MS/MS

This protocol describes a method to determine the half-life of a peptide in human serum.

1. Materials:

- Lyophilized peptide

- Human serum (pooled)

- Incubator (37°C)

- Precipitation solution (e.g., ice-cold acetonitrile with an internal standard)

- LC-MS/MS system

2. Procedure:

- Prepare a stock solution of the peptide in a suitable buffer.

- Spike the peptide stock solution into pre-warmed human serum to a final concentration of 10 µM.

- Incubate the mixture at 37°C.

- At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the serum-peptide mixture.

- Immediately add the aliquot to a tube containing the ice-cold precipitation solution to stop enzymatic degradation and precipitate serum proteins.

- Vortex and centrifuge at high speed to pellet the precipitated proteins.

- Transfer the supernatant to a new tube for LC-MS/MS analysis.

- Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent peptide peak over time.

- Calculate the half-life (t₁/₂) of the peptide by fitting the data to a first-order decay model.

Visualizations: Workflows and Pathways

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Cysteic Acid-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteic acid, an oxidized derivative of cysteine, is a strongly acidic amino acid that can significantly influence the physicochemical properties of peptides, including their solubility, charge, and conformational stability. The incorporation of cysteic acid into peptide sequences is of growing interest in drug development and biomedical research for designing novel analogs with enhanced biological activity and improved pharmacokinetic profiles.

This document provides detailed application notes and protocols for the synthesis of cysteic acid-containing peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The primary and most reliable method detailed is the post-synthetic oxidation of a resin-bound cysteine-containing peptide. While direct incorporation of Fmoc-L-cysteic acid is theoretically possible, it presents significant challenges and is not a commonly employed strategy.

Challenges in Direct Incorporation of this compound

The direct use of this compound as a building block in SPPS is hampered by several factors:

-

Poor Solubility: The highly polar sulfonic acid side chain renders this compound poorly soluble in standard SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2][3]

-

Side Reactions: The strongly acidic and nucleophilic nature of the sulfonic acid group can lead to undesirable side reactions during peptide coupling and cleavage.

-

Lack of Standardized Protecting Groups: There are no widely established protecting groups for the cysteic acid side chain that are orthogonal to standard Fmoc-SPPS conditions.

Due to these challenges, the recommended and most practical approach is the on-resin oxidation of a protected cysteine residue.

Recommended Protocol: On-Resin Oxidation of Cysteine to Cysteic Acid

This protocol involves the standard Fmoc-SPPS of a cysteine-containing peptide, followed by an on-resin oxidation step to convert the cysteine residue to cysteic acid prior to cleavage and deprotection.

I. Standard Fmoc-SPPS of Cysteine-Containing Peptides

The initial synthesis follows established Fmoc-SPPS protocols. Key considerations for synthesizing the precursor cysteine-containing peptide are outlined below.

1. Resin Selection: The choice of resin depends on the desired C-terminus of the final peptide (acid or amide).

-

Peptide Amides: Rink Amide resin is a suitable choice.

-

Peptide Acids: Wang resin or 2-chlorotrityl chloride resin can be used.

2. Cysteine Derivative: Fmoc-Cys(Trt)-OH is the most commonly used derivative for introducing cysteine. The trityl (Trt) protecting group is stable during synthesis and is cleaved during the final acidolytic cleavage step. However, for the on-resin oxidation protocol, a more robust protecting group that is stable to the oxidation conditions but removable during final cleavage is required. Fmoc-Cys(StBu)-OH (S-tert-butylsulfenyl) is a suitable choice as described in patent literature for this application.[4]

3. General SPPS Cycle: A typical Fmoc-SPPS cycle consists of deprotection and coupling steps.

-

Deprotection: Removal of the Fmoc group is achieved by treating the resin with a solution of 20% piperidine (B6355638) in DMF.

-

Coupling: The incoming Fmoc-amino acid is activated using a coupling agent and then coupled to the deprotected N-terminus of the growing peptide chain.

Experimental Protocol: Standard Fmoc-SPPS Cycle

| Step | Procedure | Reagents & Solvents | Time |

| 1. Swelling | Swell the resin in DMF. | DMF | 30-60 min |

| 2. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF. | 20% (v/v) Piperidine in DMF | 2 x 5-10 min |

| 3. Washing | Wash the resin to remove excess piperidine and byproducts. | DMF, DCM | 5-7 times |

| 4. Coupling | Couple the next Fmoc-amino acid (3-5 equivalents) using an activating agent. | Fmoc-amino acid, HCTU/DIC, DIPEA/Collidine in DMF | 30-60 min |

| 5. Washing | Wash the resin to remove excess reagents and byproducts. | DMF, DCM | 5-7 times |

| 6. Repeat | Repeat steps 2-5 for each amino acid in the sequence. |

Quantitative Data for Standard SPPS

| Parameter | Typical Value/Range | Notes |

| Resin Loading | 0.3 - 1.0 mmol/g | Varies with resin type. |

| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading. |

| Coupling Reagent Equivalents | 3 - 5 eq. | Relative to resin loading. |

| Coupling Efficiency | >99% | Monitored by Kaiser test or other methods. |

| Deprotection Time | 2 x 5-10 min | Sequence-dependent, can be longer for difficult sequences. |

// Node styles Resin [label="Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Activator, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat Cycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Resin -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat [label="For each amino acid"]; Repeat -> Deprotection [style=dashed]; } .enddot

Caption: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.

II. On-Resin Oxidation of Cysteine to Cysteic Acid

Once the peptide chain containing the S-tert-butylsulfenyl protected cysteine is assembled, the oxidation is performed on the resin-bound peptide.

Experimental Protocol: On-Resin Oxidation

| Step | Procedure | Reagents & Solvents | Time & Temperature |

| 1. Resin Preparation | Wash the fully assembled peptidyl-resin with DMF and then DCM. | DMF, DCM | 5 min |

| 2. Oxidation | Treat the resin with a solution of the oxidizing agent in a suitable solvent. | 5-10 equivalents of peroxybenzoic acid or peroxyformic acid in DMF or DCM. | 10-60 min at 0-4 °C.[4] |

| 3. Washing | Wash the resin thoroughly to remove the oxidizing agent and byproducts. | DMF, DCM | 5-7 times |

Quantitative Data for On-Resin Oxidation

| Parameter | Typical Value/Range | Notes |

| Oxidizing Agent Equivalents | 5 - 10 eq. | Relative to the peptide on resin. |

| Reaction Time | 10 - 60 min | Monitor for completion. |

| Reaction Temperature | 0 - 4 °C | To minimize side reactions. |

| Oxidation Yield | Typically high (>90%) | Sequence dependent. |

// Node styles Start [label="Peptidyl-Resin\n(with Cys(StBu))", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash_Pre [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation\n(Peroxybenzoic acid, 0-4°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash_Post [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Peptidyl-Resin\n(with Cysteic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Start -> Wash_Pre; Wash_Pre -> Oxidation; Oxidation -> Wash_Post; Wash_Post -> End; } .enddot

Caption: Workflow for the on-resin oxidation of cysteine to cysteic acid.

III. Cleavage and Global Deprotection

The final step is to cleave the peptide from the resin and remove all side-chain protecting groups.

Experimental Protocol: Cleavage and Deprotection

| Step | Procedure | Reagents & Solvents | Time |

| 1. Resin Preparation | Dry the peptidyl-resin under vacuum. | 1-2 hours | |

| 2. Cleavage | Treat the resin with a cleavage cocktail. | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | 2-4 hours |

| 3. Peptide Precipitation | Filter the resin and precipitate the peptide in cold diethyl ether. | Cold Diethyl Ether | 30 min |

| 4. Isolation | Centrifuge to pellet the peptide, decant the ether, and dry the peptide. |

Common Cleavage Cocktails

| Reagent Cocktail | Composition (v/v/v) | Scavengers | Use Case |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | Phenol, Thioanisole, EDT | General purpose, good for peptides with Trp, Met, Cys. |

| TFA/TIS/H₂O | 95:2.5:2.5 | Triisopropylsilane (TIS) | Standard for peptides without sensitive residues like Trp. |

IV. Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Signaling Pathway and Logical Relationship Diagram

The logical flow of the entire process from resin to purified peptide is illustrated below.

Caption: Logical workflow for the synthesis of cysteic acid-containing peptides.

Conclusion

The synthesis of peptides containing cysteic acid is most effectively and reliably achieved through a post-synthetic, on-resin oxidation of a cysteine-containing precursor peptide. This method circumvents the significant challenges associated with the direct incorporation of this compound. By following the detailed protocols for Fmoc-SPPS, on-resin oxidation, and final cleavage, researchers can successfully produce high-purity cysteic acid-containing peptides for a wide range of applications in drug discovery and chemical biology.

References

Application Note: A Protocol for the Efficient Incorporation of Fmoc-L-Cysteic Acid in Solid-Phase Peptide Synthesis